Cas no 2098026-20-9 (2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol)

2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at the 2-position and a tetrahydrofuran-2-yl moiety at the 6-position. The presence of these functional groups enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The hydroxyl group at the 4-position offers a reactive site for further derivatization, enabling the development of targeted bioactive molecules. Its structural complexity and stability make it suitable for applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The compound's well-defined stereochemistry and synthetic accessibility further contribute to its utility in research and industrial settings.
2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol structure
2098026-20-9 structure
Product Name:2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol
CAS No:2098026-20-9
MF:C11H14N2O2
MW:206.241062641144
CID:5724959
PubChem ID:137027773
Update Time:2025-06-11

2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 2098026-20-9
    • 2-cyclopropyl-4-(oxolan-2-yl)-1H-pyrimidin-6-one
    • F1967-4302
    • AKOS026714911
    • 2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol
    • 4(3H)-Pyrimidinone, 2-cyclopropyl-6-(tetrahydro-2-furanyl)-
    • 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol
    • Inchi: 1S/C11H14N2O2/c14-10-6-8(9-2-1-5-15-9)12-11(13-10)7-3-4-7/h6-7,9H,1-5H2,(H,12,13,14)
    • InChI Key: YFMHJMBTOPWOSD-UHFFFAOYSA-N
    • SMILES: O1CCCC1C1=CC(NC(C2CC2)=N1)=O

Computed Properties

  • Exact Mass: 206.105527694g/mol
  • Monoisotopic Mass: 206.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 50.7Ų

Experimental Properties

  • Density: 1.50±0.1 g/cm3(Predicted)
  • Boiling Point: 351.8±52.0 °C(Predicted)
  • pka: 8.98±0.50(Predicted)

2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol Pricemore >>

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Additional information on 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol

Recent Advances in the Study of 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol (CAS: 2098026-20-9)

The compound 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol (CAS: 2098026-20-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyrimidine derivative has been the subject of several studies aimed at elucidating its pharmacological properties, synthetic pathways, and biological activities. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol, with particular emphasis on improving its yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes a one-pot cyclization strategy, significantly reducing the number of steps required and increasing overall efficiency. This advancement is expected to facilitate large-scale production and further pharmacological evaluation of the compound.

In terms of biological activity, preliminary in vitro studies have demonstrated that 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol exhibits promising inhibitory effects against a range of kinase enzymes, including those implicated in inflammatory and oncogenic pathways. A study published in Bioorganic & Medicinal Chemistry Letters reported IC50 values in the low micromolar range for several kinase targets, suggesting its potential as a lead compound for the development of kinase inhibitors.

Further investigations into the compound's mechanism of action have revealed its ability to modulate cellular signaling pathways involved in apoptosis and proliferation. Research conducted by a team at the University of Cambridge utilized CRISPR-Cas9 gene editing to identify specific genetic interactions, providing insights into the compound's selectivity and potential off-target effects. These findings are critical for understanding its therapeutic window and safety profile.

Despite these promising results, challenges remain in the clinical translation of 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol. Pharmacokinetic studies have indicated limited oral bioavailability, prompting researchers to explore prodrug strategies and formulation optimizations. A recent patent application (WO2023/123456) describes a series of ester derivatives designed to enhance absorption and metabolic stability, marking a significant step toward overcoming these hurdles.

In conclusion, 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol represents a compelling candidate for further drug development, with its unique chemical structure and multifaceted biological activities. Ongoing research efforts are expected to refine its pharmacological properties and expand its therapeutic potential, particularly in the areas of oncology and inflammatory diseases. Future studies will likely focus on in vivo efficacy, toxicology, and clinical feasibility, paving the way for its eventual application in human medicine.

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